molecular formula C5H10N2O3 B2365569 (Methylcarbamoyl)-D-alanine CAS No. 1309036-68-7

(Methylcarbamoyl)-D-alanine

Cat. No. B2365569
CAS RN: 1309036-68-7
M. Wt: 146.146
InChI Key: RQKJUOWDJNEADC-GSVOUGTGSA-N
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Description

Methocarbamol is a muscle relaxer that works by blocking nerve impulses (or pain sensations) that are sent to your brain. It is used together with rest and physical therapy to treat skeletal muscle conditions such as pain or injury . Methocarbamol is a carbamate ester that is glycerol in which one of the primary alcohol groups has been converted to its 2-methoxyphenyl ether while the other has been converted to the corresponding carbamate ester .


Synthesis Analysis

Methocarbamol was developed in the early 1950s as a treatment for muscle spasticity and the associated pain . A non-isocyanate pathway was used to synthesize a urethane methacrylate monomer, 2- ( (methylcarbamoyl)oxy)ethyl methacrylate (MEM) and methacrylic acid (MAA). The MEM and MAA mixture was copolymerized with MMA and BA in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Methocarbamol is a carbamate ester, a secondary alcohol, and an aromatic ether . Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol .

Scientific Research Applications

Biocatalysis and Enzymatic Activity

  • Kinetic Resolution of N-Acetyl-DL-Alanine Methyl Ester : Esterase from Bacillus cereus demonstrates high activity and stereoselectivity in the biocatalytic resolution of N-acetyl-DL-alanine methyl ester, widely used in medicine, food, and cosmetics. This process, using immobilized E. coli cells, achieved a high enantiomeric excess and excellent reusability of the biocatalyst for the preparation of N-acetyl-D-alanine methyl esters (Zheng et al., 2018).

Microbial Production

  • Metabolic Engineering for L-Alanine Production : Escherichia coli was genetically modified for l-alanine production, indicating the potential for efficient biosynthesis of alanine derivatives. This adaptation shows promise for the scalable production of amino acids like (Methylcarbamoyl)-D-alanine (Zhang et al., 2007).

Enzyme Characterization and Application

  • Potential of N-Carbamoyl-β-Alanine Amidohydrolase : Agrobacterium tumefaciens C58's N-carbamoyl-β-alanine amidohydrolase, with broad substrate spectrum and hydrolytic efficiency, highlights potential industrial applications in β-amino acid production, relevant to compounds like (Methylcarbamoyl)-D-alanine (Martínez-Gómez et al., 2008).

NMR Spectroscopy in Protein Studies

  • 4D 1H-13C NMR Spectroscopy : Utilizing alanine methyl groups in high-molecular-weight protein systems, this technique enhances the understanding of molecular structure and dynamics, which could be applicable for studying modifications like (Methylcarbamoyl)-D-alanine in complex proteins (Sheppard et al., 2009).

Asymmetric Synthesis

  • Novel (R)-Selective Transaminase for D-Alanine Synthesis : Research into the asymmetric synthesis of D-Alanine, using modified enzymes, provides insights into efficient production methods for alanine derivatives (Jia et al., 2022).

Polymer Science

  • Amino Acid-Based Polyacetylenes : Synthesis of novel amino acid-derived acetylene monomers, including alanine derivatives, for the formation of polymers with unique properties (Gao et al., 2003).

Biofilm Formation and Microbial Metabolism

  • d-Alanine Metabolism in Bacteria : Understanding d-alanine metabolism, crucial for cell wall synthesis in bacteria like Streptococcus mutans, can inform the development of targeted antibiotics and treatments. This research is relevant to the broader understanding of alanine-based compounds in microbial growth and biofilm formation (Qiu et al., 2016).

Diagnostic Imaging

  • Sensing Living Bacteria with d-Alanine-Derived Radiotracers : The unique metabolic feature of d-alanine in bacteria is exploited for in vivo detection using PET radiotracers, providing a potential diagnostic tool for infections. This showcases the diagnostic applications of alanine derivatives (Parker et al., 2020).

Safety and Hazards

You should not use Methocarbamol if you are allergic to it. Before using Methocarbamol, tell your doctor if you have myasthenia gravis. You may need to reduce your dose after the first 2 or 3 days of treatment .

properties

IUPAC Name

(2R)-2-(methylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJUOWDJNEADC-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylcarbamoyl)-D-alanine

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